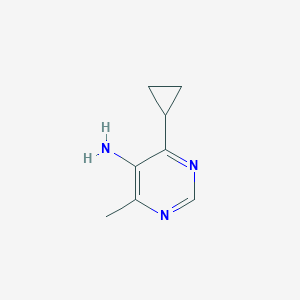
Dimethyl (2-chlorophenyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-chlorophenyl)malonate is an organic compound that belongs to the class of malonate esters It is characterized by the presence of two ester groups attached to a malonic acid backbone, with a 2-chlorophenyl group substituting one of the hydrogen atoms on the central carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-chlorophenyl)malonate can be synthesized through the chlorination of dimethyl malonate using sulfuryl chloride. The reaction typically involves the following steps:
Chlorination: Dimethyl malonate is treated with sulfuryl chloride to introduce the chlorine atom at the desired position.
Purification: The resulting product is purified to obtain this compound in high purity.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient chlorination methods and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-chlorophenyl)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Under certain conditions, the compound can undergo decarboxylation to form simpler molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Decarboxylation: Heating or the use of specific catalysts can induce decarboxylation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Carboxylic acids are formed.
Decarboxylation: Simpler organic molecules are produced.
Scientific Research Applications
Dimethyl (2-chlorophenyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Materials Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl (2-chlorophenyl)malonate involves its reactivity as a malonate ester. The compound can form enolates under basic conditions, which can then participate in various nucleophilic substitution reactions. The presence of the 2-chlorophenyl group influences the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl Malonate: A simpler malonate ester without the 2-chlorophenyl group.
Diethyl Malonate: Similar to dimethyl malonate but with ethyl ester groups.
Malonic Acid: The parent compound of malonate esters.
Uniqueness
This substitution can influence the compound’s behavior in chemical reactions and its suitability for specific applications .
Properties
Molecular Formula |
C11H11ClO4 |
|---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
dimethyl 2-(2-chlorophenyl)propanedioate |
InChI |
InChI=1S/C11H11ClO4/c1-15-10(13)9(11(14)16-2)7-5-3-4-6-8(7)12/h3-6,9H,1-2H3 |
InChI Key |
DFDJWGZNOOMSEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)

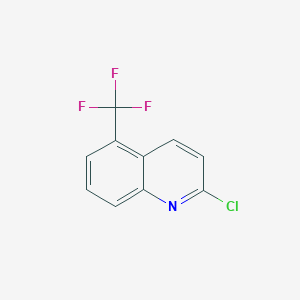
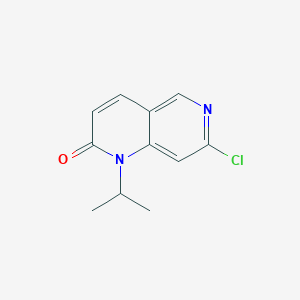
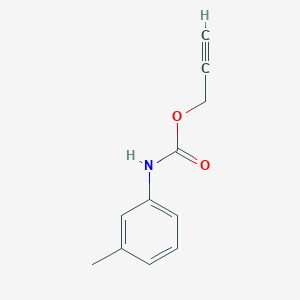
![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
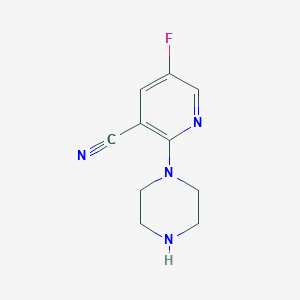
![[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
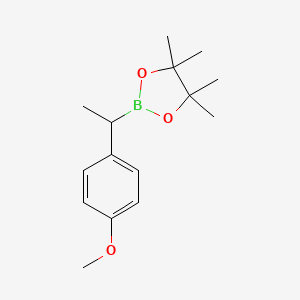
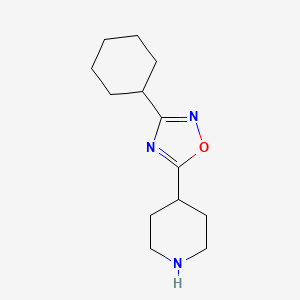

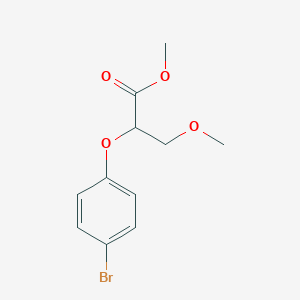
![2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamide](/img/structure/B13987250.png)
